4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(21-13-22-18)25-8-10-26(11-9-25)19(28)20-12-14-4-6-15(29-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYAWHOOWPWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5065-0090 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment.
Mode of Action
F5065-0090 interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 by F5065-0090 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, F5065-0090 prevents these transitions, thereby halting cell cycle progression.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it has sufficient bioavailability to exert its effects.
Result of Action
The result of F5065-0090’s action is the inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
The compound 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide is a novel derivative within the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates a triazolopyrimidine core with a piperazine moiety. The molecular formula can be represented as follows:
| Component | Structure |
|---|---|
| Triazolopyrimidine | Triazolopyrimidine |
| Piperazine | Piperazine |
Antimicrobial Activity
Triazolopyrimidine derivatives have been widely studied for their antimicrobial properties. The specific compound under consideration has shown promising results against various bacterial strains. For instance, derivatives with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL in various studies .
Anticancer Properties
Recent studies have indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one discussed have shown significant activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective cytotoxicity. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The thiol group in related compounds has been noted to form covalent bonds with proteins, potentially altering their function. Additionally, the triazolopyrimidine ring system may interact with nucleic acids and enzymes, modulating their activity and contributing to its pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications in the piperazine ring or substituents on the triazole could enhance potency and selectivity against target organisms or cancer cells. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituent on piperazine | Increased binding affinity to target proteins |
| Variations in triazole position | Altered antimicrobial spectrum |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Pseudomonas aeruginosa, revealing that modifications in the triazole ring significantly improved antibacterial activity compared to standard antibiotics.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that compounds with similar structures exhibited IC50 values as low as 6.2 μM against HCT-116 cells, showcasing their potential as anticancer agents.
Scientific Research Applications
Anticancer Activity
Triazolo-pyrimidine derivatives are recognized for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazolo-pyrimidines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may also share these properties due to its structural similarities with known anticancer agents.
Antimicrobial Properties
Compounds containing triazole rings have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the incorporation of specific substituents can enhance the efficacy of these compounds against bacterial and fungal infections. The methoxyphenyl group in this compound may contribute to its antimicrobial potential by increasing lipophilicity and facilitating membrane penetration.
Neurological Applications
Triazolo-pyrimidines have been explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could make it a candidate for further investigation in neuropharmacology.
Cardiovascular Effects
Research has indicated that certain triazolo-pyrimidine derivatives may act as vasodilators or antihypertensive agents. The piperazine moiety is known for its activity on cardiovascular systems, suggesting potential applications in managing hypertension or other cardiovascular conditions.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or the pharmacokinetics of co-administered drugs. This could be particularly relevant in the context of personalized medicine where enzyme activity varies among individuals.
Receptor Modulation
Triazolo-pyrimidine derivatives are often studied for their interactions with various receptors, including purine receptors. The ability to modulate receptor activity may lead to therapeutic effects in conditions such as pain management or inflammation.
Building Blocks in Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. Its triazole and pyrimidine components can be utilized to create more complex molecules through various coupling reactions.
Fluorescent Probes
Some derivatives of triazolo-pyrimidines exhibit fluorescent properties, making them suitable for use as probes in biological imaging studies. This application is crucial for tracking cellular processes and understanding disease mechanisms at the molecular level.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of several triazolo-pyrimidine derivatives on breast cancer cell lines. The results indicated that compounds similar to the target compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of triazolo-pyrimidines demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Comparison with Similar Compounds
Target Compound:
- Core : Triazolo[4,5-d]pyrimidine with 3-ethyl substitution.
- Side chains : Piperazine-1-carboxamide linked to 4-methoxybenzyl.
- Key functional groups : Carboxamide, methoxybenzyl, ethyl-triazole.
Analog 1: ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
- Core : Triazolo[4,5-d]pyrimidine with 3-(3,4-dimethoxyphenyl).
- Side chains : Ethyl ester-linked piperazine with acetyl spacer.
- Key functional groups : Ester, acetyl, dimethoxyphenyl.
Analog 2: 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
- Core : Triazolo[4,5-d]pyrimidine with 3-(4-ethoxyphenyl).
- Side chains : Piperazine-4-methoxybenzenesulfonyl.
- Key functional groups : Sulfonyl, ethoxyphenyl.
Analog 3: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–9 in )
- Core : Pyrazolo-triazolo-pyrimidine.
- Variations: Substituents at positions 2 and 7 (e.g., hydrazine, imino groups).
Physicochemical and Pharmacological Properties
*Inferred from analogs in cited studies.
Key Research Findings
Triazolo-pyrimidine vs. Pyrazolo-pyrimidine Cores :
- Triazolo-pyrimidines (target compound, Analog 1–2) exhibit superior metabolic stability compared to pyrazolo-pyrimidines (Analog 3) due to the triazole ring’s resistance to oxidative degradation .
- Pyrazolo-triazolo-pyrimidines (Analog 3) undergo isomerization under acidic conditions, altering their binding conformations and biological activity .
Impact of Substituents :
- The 3-ethyl group in the target compound may enhance lipophilicity and membrane permeability compared to Analog 1’s 3,4-dimethoxyphenyl group, which introduces steric hindrance .
- The carboxamide in the target compound improves aqueous solubility relative to Analog 2’s sulfonyl group, which reduces solubility but increases target affinity in hydrophobic pockets .
Piperazine Modifications :
- Ethyl ester-linked piperazines (Analog 1) show rapid hydrolysis in vivo, limiting bioavailability, whereas the carboxamide in the target compound provides hydrolytic stability .
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine moiety serves as the central scaffold for this compound. Patent WO2015193165A1 outlines a cyclocondensation strategy using 4-amino-3-mercapto-1,2,4-triazole derivatives reacted with α,β-diketones or their equivalents under acidic conditions . For this target molecule, 3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-amine is synthesized via the following optimized protocol:
-
Reaction of 4,6-Dichloro-5-Nitropyrimidine with Ethylhydrazine :
A suspension of 4,6-dichloro-5-nitropyrimidine (1.0 equiv) and ethylhydrazine (1.2 equiv) in anhydrous acetonitrile is stirred at 25°C for 24 hours. The intermediate 4-chloro-6-ethylhydrazinyl-5-nitropyrimidine precipitates and is isolated by filtration (yield: 68%) . -
Cyclization to Form the Triazole Ring :
The intermediate is treated with phosphoryl chloride (POCl₃) at reflux (110°C) for 6 hours, inducing cyclization to form 3-ethyl-7-chloro-3H- triazolo[4,5-d]pyrimidine. Excess POCl₃ is removed under reduced pressure, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield a pale-yellow solid (72% yield) .
Key Data :
| Parameter | Value |
|---|---|
| Intermediate Yield | 68% |
| Final Cyclization Yield | 72% |
| Purity (HPLC) | ≥98% |
Introduction of the piperazine group at position 7 of the triazolopyrimidine core is achieved through nucleophilic aromatic substitution. The chloro group in 3-ethyl-7-chloro-triazolo[4,5-d]pyrimidine is displaced by piperazine under basic conditions :
-
Reaction Conditions :
A mixture of 3-ethyl-7-chloro-triazolo[4,5-d]pyrimidine (1.0 equiv), piperazine (3.0 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated to 80°C for 12 hours. The reaction is monitored by TLC (eluent: dichloromethane:methanol = 9:1). -
Work-Up :
The cooled reaction mixture is diluted with ice water, extracted with ethyl acetate (3 × 50 mL), and dried over sodium sulfate. Evaporation yields 3-ethyl-7-piperazinyl-3H- triazolo[4,5-d]pyrimidine as a white powder (65% yield) .
Optimization Note :
Excess piperazine (3.0 equiv) ensures complete substitution, while DMF enhances solubility of the aromatic intermediate .
Formation of the Carboxamide Moiety
The final step involves coupling the piperazinyl-triazolopyrimidine intermediate with 4-methoxybenzyl isocyanate to form the carboxamide linkage. This is performed via a two-step protocol:
-
Activation of the Piperazine Nitrogen :
The piperazinyl nitrogen is activated using triphosgene (0.5 equiv) in anhydrous dichloromethane at 0°C. After 1 hour, 4-methoxybenzylamine (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours . -
Carboxamide Formation :
The reaction is quenched with saturated sodium bicarbonate, and the organic layer is washed with brine. Column chromatography (silica gel, gradient elution from 5% to 20% methanol in dichloromethane) yields the final product as a crystalline solid (58% yield) .
Critical Parameters :
-
Temperature control during triphosgene activation prevents side reactions.
-
Use of 4-methoxybenzylamine in slight excess ensures complete conversion .
Purification and Characterization
Purification :
Final purification employs preparative HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve >99% purity.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₈O₂ |
| Molecular Weight | 422.49 g/mol |
| HRMS (ESI+) | m/z 423.2154 [M+H]⁺ |
| ¹H NMR (400 MHz, DMSO) | δ 8.71 (s, 1H), 7.28 (d, J=8.6 Hz, 2H), 4.42 (s, 2H), 3.78 (s, 3H), 3.65–3.60 (m, 4H), 3.12–3.08 (m, 4H), 1.42 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO) | δ 161.2, 159.8, 155.6, 152.4, 130.1, 128.9, 114.2, 55.3, 49.8, 45.6, 43.2, 40.1, 14.7 |
Optimization of Reaction Conditions
Solvent Screening :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98 |
| DMSO | 58 | 97 |
| Acetonitrile | 45 | 95 |
Temperature Effects :
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 18 | 52 |
| 80 | 12 | 65 |
| 100 | 8 | 60 |
Optimal conditions (DMF, 80°C, 12 hours) balance reaction efficiency and product stability .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by coupling with a piperazine-carboxamide derivative. Critical steps include:
- Cyclocondensation of precursors (e.g., hydrazine derivatives and substituted pyrimidines) under controlled temperatures (195–230°C) .
- Catalytic hydrogenation using palladium on carbon (Pd/C) for selective reduction of intermediates .
- Solvent selection (e.g., dimethylformamide or dichloromethane) to stabilize reactive intermediates . Yields depend on optimizing reaction time, pH, and purification methods (e.g., recrystallization or column chromatography) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Q. What solubility characteristics are reported for this compound, and how do they influence experimental design?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., cyclodextrins) or salt formation may improve bioavailability for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound?
Discrepancies often arise from:
- Solvent effects : Molecular docking simulations may not account for solvent interactions. Validate with isothermal titration calorimetry (ITC) under physiologically relevant conditions .
- Conformational flexibility : Use X-ray crystallography or cryo-EM to resolve binding poses of the triazolopyrimidine core with target proteins .
Q. What strategies optimize reaction yields for triazolopyrimidine-piperazine derivatives during scale-up?
- Catalyst screening : Pd/C or copper iodide for efficient coupling reactions .
- Flow chemistry : Continuous synthesis to minimize side reactions and improve heat transfer .
- Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent ratio, and catalyst loading .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Key analogs and their activities include:
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 3-Ethyl-6-methyl-triazolopyrimidine | Antitumor (in vitro) | |
| 7-Acetyl-triazolopyrimidine | DNA synthesis inhibition | |
| 5-Amino-triazolopyrimidine | Antiviral activity | |
| SAR studies highlight the importance of the ethyl group at position 3 and the methoxyphenyl carboxamide for target selectivity . |
Q. What experimental approaches elucidate the compound’s mechanism of action when initial in vitro and in vivo data conflict?
- Metabolite profiling : LC-MS to identify active metabolites that may contribute to in vivo efficacy .
- Pharmacokinetic studies : Measure tissue distribution and plasma half-life to assess bioavailability gaps .
- Gene knockout models : Validate target engagement using CRISPR-Cas9-modified cell lines .
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Standardize assay conditions : Use identical cell lines, serum batches, and incubation times .
- Aggregation testing : Perform dynamic light scattering (DLS) to rule out false positives caused by compound aggregation .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity .
Methodological Notes
- Contradictions in synthesis data : Variations in reported yields (e.g., 60–85%) may stem from differences in solvent purity or catalyst activity. Replicate conditions from peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
